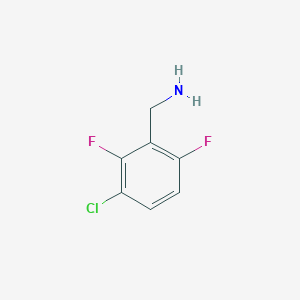

3-Chloro-2,6-difluorobenzylamine

Description

Contextualization within Halogenated Benzylamine (B48309) Research

Halogenated benzylamines are a class of compounds widely utilized as precursors and key intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. google.com The introduction of halogen atoms—such as fluorine and chlorine—into the benzylamine structure can significantly alter the molecule's physicochemical properties, including its acidity, reactivity, and biological activity. nih.gov Fluorine, in particular, is known to enhance metabolic stability and binding affinity in drug candidates due to its high electronegativity and small size. ossila.com The presence of multiple halogen substituents, as seen in 3-Chloro-2,6-difluorobenzylamine, offers a nuanced electronic and steric profile that is strategically leveraged in the design of complex molecules.

Strategic Importance in Organic Synthesis and Applied Chemistry

The strategic importance of this compound lies in its utility as a versatile building block. bldpharm.com The amine functional group provides a reactive site for a wide array of chemical transformations, while the specific arrangement of the halogen atoms on the aromatic ring directs the regioselectivity of further reactions. This controlled reactivity makes it an essential component in the multi-step synthesis of more complex molecules with desired functionalities. Its applications span from the development of novel therapeutic agents to the creation of advanced materials, underscoring its role as a critical component in modern chemical research and industrial processes.

Chemical and Physical Properties

This compound is a solid at room temperature. sigmaaldrich.com Its chemical identity is defined by the CAS Number 261762-46-3. sigmaaldrich.comscbt.comchemicalbook.com The molecular formula of the compound is C₇H₆ClF₂N, corresponding to a molecular weight of 177.58 g/mol . sigmaaldrich.comscbt.com

Interactive Table: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClF₂N |

| Molecular Weight | 177.58 g/mol |

| CAS Number | 261762-46-3 |

| Physical State | Solid |

| Boiling Point | 212°C at 760 mmHg |

| Density | 1.368 g/cm³ |

| Flash Point | 82°C |

| Refractive Index | 1.519 |

Note: Some physical properties are based on predicted data. echemi.com

Synthesis and Manufacturing

The synthesis of halogenated benzylamines like this compound often involves the reduction of the corresponding benzonitrile. A general method for preparing halogenated benzylamines is through the hydrogenation of halogenated benzonitriles. google.com This process typically utilizes a catalyst, such as palladium on carbon, in the presence of a suitable solvent. prepchem.com

For instance, a common route for synthesizing similar compounds, such as 2,6-difluorobenzylamine, involves the catalytic hydrogenation of 2,6-difluorobenzonitrile. prepchem.com Another approach involves the reaction of a halogenated benzyl (B1604629) halide with an amine source. For example, the synthesis of 2,4-difluorobenzylamine (B110887) can be achieved by reacting 2,4-difluorobenzyl halide with methenamine, followed by hydrolysis. google.com While specific, detailed industrial-scale manufacturing processes for this compound are often proprietary, the fundamental chemical transformations rely on established reactions in organic chemistry.

Applications

The unique structural features of this compound make it a valuable intermediate in several fields.

Role in Medicinal Chemistry

Halogenated compounds are integral to modern drug discovery. The inclusion of chlorine and fluorine can modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Benzylamine derivatives themselves have been investigated for a range of biological activities. acs.orgwikipedia.orgchemicalbook.com this compound serves as a key fragment in the synthesis of more complex molecules with potential therapeutic applications. For example, it is a precursor in the preparation of compounds investigated as potential inhibitors of specific enzymes. researchgate.net The specific substitution pattern of this benzylamine is crucial for achieving the desired biological target engagement and efficacy.

Intermediate in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and related halogenated benzylamines are important building blocks in the agrochemical industry. google.com The presence of halogens can enhance the efficacy and selectivity of pesticides and herbicides. The structural motif of this compound can be incorporated into larger molecules designed to interact with specific biological targets in pests or weeds.

Precursor for Functional Materials

Fluorinated organic compounds are increasingly used in materials science to create polymers and coatings with enhanced thermal stability and chemical resistance. americanelements.com While specific applications of this compound in this area are still emerging, its structure makes it a candidate for incorporation into advanced materials where its unique electronic and steric properties can be exploited.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2,6-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKBGPPYRLLFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CN)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378545 | |

| Record name | 3-Chloro-2,6-difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-46-3 | |

| Record name | 3-Chloro-2,6-difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations

Established and Emerging Synthetic Routes to 3-Chloro-2,6-difluorobenzylamine

The preparation of this compound can be approached through several synthetic methodologies, primarily involving the reduction of corresponding nitrile or aldehyde precursors.

A prevalent and effective method for synthesizing benzylamines is the reduction of the corresponding benzonitrile. For this compound, the logical precursor is 3-Chloro-2,6-difluorobenzonitrile. This transformation is typically achieved through catalytic hydrogenation. An analogous synthesis, the preparation of 2,6-difluorobenzylamine hydrochloride from 2,6-difluorobenzonitrile, utilizes a 5% palladium on carbon (Pd/C) catalyst in an ethanol and concentrated HCl solution under hydrogen pressure prepchem.com. This method is a robust and widely used industrial process for converting benzonitriles to benzylamines google.com.

Alternatively, reductive amination of the corresponding aldehyde, 3-Chloro-2,6-difluorobenzaldehyde (B61406), provides another viable pathway. Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced to a new amine harvard.edumasterorganicchemistry.com. When ammonia is used as the nitrogen source, a primary amine is formed harvard.eduorganic-chemistry.org. A variety of reducing agents can be employed for this second step, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound harvard.edumasterorganicchemistry.com. The use of NaBH(OAc)₃ is often preferred as it avoids the toxicity associated with cyanide salts harvard.edu.

Table 1: Comparison of Reductive Amination Pathways

| Starting Material | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| 3-Chloro-2,6-difluorobenzonitrile | H₂, Pd/C catalyst | Pressurized hydrogen, acidic or alcoholic solvent | High yield, direct conversion of nitrile to amine prepchem.comgoogle.com. |

| 3-Chloro-2,6-difluorobenzaldehyde | NH₄OAc, NaBH(OAc)₃ | Acetic acid, chlorinated solvents | High functional group tolerance, avoids toxic cyanide byproducts harvard.edu. |

| 3-Chloro-2,6-difluorobenzaldehyde | NH₃, H₂, Ni or Co catalyst | Pressurized hydrogen and ammonia, alcoholic solvent | Utilizes common industrial reagents, suitable for large-scale production google.com. |

An alternative synthetic approach involves the modification of a pre-existing benzylamine (B48309) or aniline. For instance, one could theoretically synthesize this compound by direct chlorination of 2,6-difluorobenzylamine. This would involve an electrophilic aromatic substitution reaction. However, controlling the regioselectivity of such a reaction can be challenging. The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these groups would likely lead to a mixture of chlorinated products.

A more controlled method often involves amination of a suitable precursor. For example, a process for synthesizing similar fluorinated benzylamines starts with a substituted difluorobenzene, which undergoes chloromethylation using paraformaldehyde and a halogenating agent google.com. The resulting benzyl (B1604629) halide is then reacted with hexamine (methenamine), and the subsequent quaternary ammonium salt is hydrolyzed with acid to yield the final primary benzylamine google.com. This multi-step process allows for precise control over the substitution pattern on the aromatic ring.

On an industrial scale, the choice of synthetic route is heavily influenced by factors such as cost, safety, and environmental impact. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce nitriles, their pyrophoric nature makes them unsuitable for large-scale production google.com.

Catalytic hydrogenation, as described for the conversion of 2,6-difluorobenzonitrile, is a preferred industrial method. It uses relatively inexpensive reagents and catalysts, and the primary byproduct is water, making it an environmentally cleaner process prepchem.comgoogle.com. Similarly, reductive amination procedures using catalysts like Raney Nickel or Cobalt with hydrogen and ammonia are common in industrial settings google.comgoogle.com.

For processes involving multiple steps, minimizing the number of operations and isolating intermediates is crucial for efficiency. The development of "one-pot" procedures, where sequential reactions are carried out in the same reactor, is highly desirable capes.gov.br. For reductive aminations, protocols using sodium triacetoxyborohydride are often performed at a large scale due to their reliability and the avoidance of hazardous reagents purdue.edu.

Derivatization Reactions and Functional Group Interconversions

The chemical reactivity of this compound is centered around the primary amine of the benzylamine group and the potential for substitution on the aromatic ring.

The primary amine and the benzylic carbon of this compound are susceptible to oxidation. Mild oxidation can convert the primary amine to an imine or, upon further oxidation, the benzylamine can be converted to the corresponding benzaldehyde (3-Chloro-2,6-difluorobenzaldehyde) or benzoic acid (3-Chloro-2,6-difluorobenzoic acid).

A related transformation involves the conversion of the amino group to a hydroxyl group. This can be achieved by treating the benzylamine with sodium nitrite in the presence of an acid, which generates a diazonium salt intermediate. This intermediate is unstable and readily hydrolyzes to form the corresponding benzyl alcohol, 3-Chloro-2,6-difluorobenzyl alcohol google.comgoogleapis.com.

The benzene (B151609) ring of this compound is electron-deficient due to the presence of three electron-withdrawing halogen atoms (two fluorine, one chlorine). This makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions nih.gov. In SₙAr reactions, a nucleophile attacks the aromatic ring and displaces one of the leaving groups (in this case, F⁻ or Cl⁻) youtube.com.

Generally, in polyfluoroarenes, fluorine atoms are more readily displaced than chlorine atoms in SₙAr reactions because the highly electronegative fluorine strongly activates the carbon to which it is attached for nucleophilic attack nih.govnih.gov. The positions ortho and para to the electron-withdrawing groups are most activated. In this compound, the fluorine atoms at positions 2 and 6 are highly activated. A strong nucleophile would likely substitute one of these fluorine atoms. The chlorine at position 3 is less activated and therefore less likely to be displaced nih.gov. The outcome of such reactions can be influenced by reaction conditions and the nature of the nucleophile rsc.org.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent(s) | Potential Product(s) |

|---|---|---|

| Diazotization/Hydrolysis | NaNO₂, H₂SO₄ | 3-Chloro-2,6-difluorobenzyl alcohol google.comgoogleapis.com |

| Nucleophilic Aromatic Substitution | NaOCH₃, CH₃OH | 3-Chloro-2-fluoro-6-methoxybenzylamine |

| Nucleophilic Aromatic Substitution | Piperidine | 3-Chloro-2-fluoro-6-(piperidin-1-yl)benzylamine |

| Acylation | Acetyl chloride, base | N-(3-Chloro-2,6-difluorobenzyl)acetamide |

Cyclometallation and C-H Activation Studies (e.g., with Pd, Ir, Rh, Ru)

Cyclometallation is a pivotal reaction in organometallic chemistry, involving the intramolecular activation of a C-H bond by a metal center that is coordinated to a directing group within the same molecule. This process leads to the formation of a stable metallacycle. For benzylamine derivatives, the amino group typically serves as the directing group, facilitating the activation of an ortho C-H bond on the phenyl ring. The presence of multiple halogen substituents on the aromatic ring of this compound introduces significant electronic and steric complexities that influence the feasibility and outcome of such reactions.

While specific studies on the cyclometallation of this compound with palladium, iridium, rhodium, or ruthenium are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on closely related fluorinated benzylamines. Research on the cyclopalladation of N,N-dimethyl-fluoro-benzyl amines has shown that the regioselectivity of the C-H activation is highly dependent on the reaction conditions, including the palladium source, solvent, and stoichiometry. nih.gov

For instance, the reaction of N,N-dimethyl-3-fluorobenzylamine with palladium(II) acetate trimer, Pd₃(OAc)₆, can lead to a mixture of regioisomeric products, where C-H activation occurs either ortho or para to the fluorine substituent. nih.gov Conversely, when palladium chloride salts are used, the reaction can proceed with high regioselectivity, favoring activation at the position para to the fluorine atom. nih.gov These findings underscore the subtle electronic balance that dictates the site of metalation.

The benzylamino moiety in this compound is expected to direct metallation to one of the ortho-fluorine-bearing carbons. However, the presence of these strongly electron-withdrawing fluorine atoms can influence the acidity of the adjacent C-H bonds and the stability of the resulting metallacycle. Further complexity is introduced by the chlorine atom at the 3-position.

In the case of this compound, the benzylamine directing group would typically favor C-H activation at the C2 or C6 position. However, both of these positions are substituted with fluorine atoms, precluding direct C-H activation there. The available C-H bonds for activation are at the C4 and C5 positions. The directing group, being ortho to both fluorine atoms, will exert its influence on these available positions.

Based on studies of related fluorinated benzylamines, it is plausible that C-H activation would occur at one of the positions meta or para to the directing amino group. The electronic effects of the substituents would play a crucial role in determining the preferred site of activation. The two fluorine atoms at the 2- and 6-positions strongly withdraw electron density via induction, making the entire aromatic ring electron-deficient. The chlorine atom at the 3-position further contributes to this electron deficiency.

In cyclopalladation reactions of N,N-dimethyl-fluoro-benzyl amines, it has been observed that subtle changes in the reaction conditions, such as the solvent and the ratio of the substrate to the palladium precursor, can alter the regioselectivity. nih.gov This suggests that the energy difference between the possible transition states leading to different regioisomers is small, and can be tipped in favor of one over the other by minor modifications to the reaction environment. A detailed analysis of the cyclometallation of this compound would require experimental studies to definitively determine the regiochemical outcome with different transition metal catalysts.

Below is a hypothetical data table illustrating the potential outcomes of a cyclopalladation reaction based on the principles observed in related systems.

| Metal Precursor | Solvent | Substrate:Metal Ratio | Major Regioisomer | Minor Regioisomer | Observed Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Toluene | 1:1 | C4-metalated | C5-metalated | - |

| Li₂PdCl₄ | Methanol | 1:1 | C4-metalated | - | - |

| [Ru(p-cymene)Cl₂]₂ | DCE | 1:1 | - | - | - |

| [RhCp*Cl₂]₂ | DCM | 1:1 | - | - | - |

| [Ir(cod)Cl]₂ | THF | 1:1 | - | - | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature. The entries for yield and regioisomeric distribution are left blank to reflect the absence of specific research findings.

Applications in Medicinal Chemistry and Agrochemical Research

Role as a Key Synthetic Intermediate in Pharmaceutical Development

In the pharmaceutical sector, this compound is recognized as a key intermediate for building drug candidates. sigmaaldrich.com Its incorporation into a potential drug molecule is a deliberate step in the chemical synthesis process, aimed at creating novel therapeutic agents.

3-Chloro-2,6-difluorobenzylamine functions as a molecular building block. bldpharm.com The primary amine group (-CH₂NH₂) provides a reactive site for chemists to attach the difluorinated and chlorinated phenyl group to a larger molecular scaffold. This process is fundamental to creating new chemical entities with the potential for therapeutic activity. The synthesis of related compounds, such as (Z)-N1-(2,6-difluorobenzyl)-N2-(2-amino-1,2-dicyanovinyl)formamidine and 2,6-difluorobenzyl-guanidine hydrochloride from the related compound 2,6-difluorobenzylamine, illustrates how this type of amine is used to construct more elaborate structures. sigmaaldrich.com

The specific structure of this compound is a prime example of a component used in rational drug design. nih.gov The inclusion of fluorine atoms in drug candidates is a well-established strategy in medicinal chemistry to enhance desirable properties. ossila.com Fluorine's high electronegativity and small size can improve metabolic stability (by blocking sites susceptible to metabolic degradation), increase binding affinity to biological targets, and modify the compound's acidity and lipophilicity, which affects absorption and distribution in the body. ossila.com The specific 3-chloro-2,6-difluoro substitution pattern creates a unique electronic and steric profile that chemists can exploit to fine-tune the pharmacological properties of a new drug, aiming for higher efficacy and reduced side effects. nih.gov

Contribution to Agrochemical Active Ingredient Synthesis

Similar to its role in pharmaceuticals, this compound is a valuable precursor in the agrochemical industry. ossila.com The development of new pesticides and herbicides often relies on halogenated intermediates to build active ingredients.

While specific commercial products are not detailed, the use of fluorinated building blocks is critical in designing modern agrochemicals. ossila.com These intermediates are used to synthesize active ingredients that target specific enzymes or biochemical pathways in pests or weeds. The rationale is to create highly effective agents with improved selectivity, meaning they affect the target organism while having minimal impact on the crop and surrounding environment. The presence of fluorine can enhance the biological activity of herbicides, insecticides, and fungicides. ossila.com

Impurity Profiling and Quality Control in Pharmaceutical and Agrochemical Raw Materials

For a raw material like this compound, which is used to manufacture health and agricultural products, ensuring high purity is a critical step. primescholars.com Impurity profiling—the identification and quantification of all impurities in a substance—is a mandatory part of quality control. medwinpublishers.comslideshare.net

Impurities can arise from various sources, including the original manufacturing process (e.g., unreacted starting materials, byproducts), degradation of the substance over time, or residual solvents. medwinpublishers.com The presence of unknown or uncharacterized impurities can have a significant impact on the safety and efficacy of the final product. nih.gov Therefore, stringent analytical testing is required. primescholars.com

Several advanced analytical techniques are employed to ensure the quality and purity of such chemical intermediates.

Interactive Table: Analytical Techniques for Quality Control

| Analytical Technique | Purpose in Quality Control for this compound | Common Impurities Detected |

| High-Performance Liquid Chromatography (HPLC) | To separate, identify, and quantify the main compound and any non-volatile impurities with high precision. primescholars.combiomedres.us | Unreacted starting materials, by-products from the synthesis, degradation products. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile or semi-volatile impurities. nih.govbiomedres.us | Residual solvents from the synthesis and purification process. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure of the primary compound and to identify and structurally elucidate unknown impurities. medwinpublishers.comnih.gov | Structural isomers, process-related impurities with different substitution patterns. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of mass spectrometry to characterize unknown impurities. nih.gov | A wide range of process-related impurities and degradation products. |

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Modulation and Inhibition (Studies on Related Fluorinated Benzylamines and Derivatives)

The introduction of fluorine into benzylamine (B48309) scaffolds can significantly influence their interaction with various enzymes, leading to modulation or inhibition of their catalytic activity.

The Cytochrome P450 (CYP) family of enzymes is a crucial component of drug metabolism, primarily responsible for the biotransformation of a vast number of compounds through oxidation. nih.gov The interaction of drugs with CYP enzymes can lead to altered pharmacokinetic profiles, potentially causing toxicity or reduced efficacy. nih.govyoutube.com These enzymes are located in the smooth endoplasmic reticulum of various tissues, with the highest concentration in the liver. nih.gov Six specific isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP2E1) are responsible for the metabolism of the majority of drugs. nih.gov

The substitution of hydrogen with fluorine is a common strategy in drug design aimed at enhancing metabolic stability by reducing susceptibility to CYP-mediated metabolism. nih.gov Fluorination at a site that is typically hydroxylated by a CYP enzyme can block this metabolic pathway. For instance, studies on various drugs have shown that introducing fluorine can significantly increase their metabolic stability. 4'-fluorocelecoxib was found to be four times more metabolically stable than celecoxib, and 9-fluororisperidone was 16 times more stable than its non-fluorinated parent drug. nih.gov This improved stability is a direct result of the strength of the carbon-fluorine bond, which is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond. Therefore, it is plausible that the fluorine atoms in 3-Chloro-2,6-difluorobenzylamine could confer resistance to metabolic degradation by CYP enzymes, potentially leading to a longer biological half-life compared to its non-fluorinated counterparts.

The Filamentous temperature-sensitive protein Z (FtsZ) is an essential and highly conserved protein in most bacteria that plays a central role in cell division. researchgate.netfrontiersin.org It is a structural homolog of eukaryotic tubulin and polymerizes at the future division site to form the Z-ring, which acts as a scaffold for the recruitment of other division proteins. frontiersin.orgnih.gov The critical role of FtsZ in bacterial viability and its absence in eukaryotes make it an attractive target for the development of new antibacterial agents. frontiersin.orgnih.gov

Research has identified several small molecules that inhibit bacterial cell division by targeting FtsZ. frontiersin.org Notably, a class of benzamide (B126) derivatives has shown significant promise. The compound 3-methoxybenzamide (B147233) (3-MBA) was an early lead, though it had weak activity. frontiersin.org A significant breakthrough came with the development of PC190723, which features a 2,6-difluoro-3-methoxybenzamide (B3025189) core. nih.gov This compound is approximately 2000 times more potent than 3-MBA and acts by stabilizing FtsZ polymers, which disrupts the dynamic nature of the Z-ring required for cell division. frontiersin.orgnih.gov This mechanism is analogous to the action of the anticancer drug paclitaxel (B517696) on tubulin. nih.gov

Molecular docking and conformational analysis studies have highlighted the importance of the 2,6-difluoro substitution for potent FtsZ inhibition. nih.gov The fluorine atoms force the molecule into a non-planar conformation that fits more readily into an allosteric binding site on the FtsZ protein. nih.gov Specifically, the 2-fluoro and 6-fluoro substituents engage in strong hydrophobic interactions with key amino acid residues within this pocket, such as Val203, Val297, and Asn263 in S. aureus FtsZ. nih.gov Given the structural similarity, this compound is a candidate for similar interactions with the FtsZ protein, suggesting a potential mechanism for antibacterial activity.

| Compound | Target | Mechanism/Key Finding | Reference |

|---|---|---|---|

| PC190723 (a 2,6-difluorobenzamide (B103285) derivative) | FtsZ in S. aureus and B. subtilis | Stabilizes FtsZ polymers, suppressing their dynamics and blocking cell division. | nih.gov |

| 3-Methoxybenzamide (3-MBA) | FtsZ | Parent compound for more potent derivatives; exhibits low antibacterial activity. | frontiersin.org |

| 2,6-Difluoro-3-methoxybenzamide (DFMBA) | FtsZ | The difluoroaromatic ring engages in strong hydrophobic interactions within the allosteric pocket of FtsZ. | nih.gov |

| Benzodioxane–benzamides | FtsZ in S. pneumoniae | Inhibits GTP-induced FtsZ assembly, leading to a block in cell division and elongation. | mdpi.com |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unifi.itcore.ac.uk There are 15 different CA isoforms in humans, which are involved in a wide array of physiological processes. unifi.it Certain isoforms, particularly the transmembrane CAs IX and XII, are highly overexpressed in many types of tumors and are associated with cancer progression, making them important anticancer targets. nih.govnih.gov

Studies on fluorinated aromatic compounds, particularly sulfonamides, have demonstrated their potential as potent and selective inhibitors of CA isozymes. nih.gov For example, a series of fluorinated-phenylsulfamates were shown to be strong inhibitors of the tumor-associated CA IX (with inhibition constants, Kᵢ, in the range of 2.8–47 nM) and CA XII (Kᵢs of 1.9–35 nM). nih.gov Notably, these fluorinated compounds were more selective for the tumor-associated isozymes over the cytosolic, off-target isozymes CA I and CA II. nih.gov This selectivity is a critical attribute for developing targeted therapies with fewer side effects. Other sulfonamide derivatives incorporating chloro- and bromo-substitutions have also shown potent inhibition of CA XIV, another transmembrane isozyme, with Kᵢ values in the low nanomolar range. nih.gov While these studies focus on sulfonamides, they establish that halogenated aromatic structures can effectively inhibit carbonic anhydrases, suggesting that a compound like this compound could potentially interact with and modulate the activity of these enzymes.

| Compound Class | Target Isozyme(s) | Inhibition Constant (Kᵢ) Range | Key Finding | Reference |

|---|---|---|---|---|

| Fluorinated-phenylsulfamates | CA IX | 2.8 - 47 nM | Stronger inhibition of tumor-associated isozymes compared to cytosolic ones. | nih.gov |

| Fluorinated-phenylsulfamates | CA XII | 1.9 - 35 nM | Demonstrated high affinity for this transmembrane isozyme. | nih.gov |

| Aminobenzolamide | CA XIV | 13 nM | Identified as the most potent hCA XIV inhibitor among the tested compounds. | nih.gov |

| Fluorinated benzenesulfonamides (VD11-4-2) | CA IX | Picomolar affinity | Exhibited strong and selective binding to human CA IX. | nih.gov |

Antimicrobial Properties and Structure-Activity Relationships (Studies on Related Fluorinated Benzylamines and Derivatives)

The inhibition of essential bacterial enzymes like FtsZ translates directly into antimicrobial activity. The structure-activity relationships of related compounds provide a framework for predicting the efficacy of this compound.

The rise of multidrug-resistant bacteria presents a severe threat to public health, necessitating the discovery of novel antibiotics with new mechanisms of action. researchgate.net Compounds that target FtsZ, like the benzamide derivatives, represent a promising strategy to combat these pathogens. mdpi.com

Research has shown that 2,6-difluorobenzamide derivatives exhibit good antibacterial activity against problematic Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. researchgate.net For instance, the FtsZ inhibitor PC190723 is effective against S. aureus with a minimal inhibitory concentration (MIC) of 0.5–1 µg/mL. frontiersin.org Similarly, a fluorinated benzimidazole (B57391) derivative, TFBZ, showed potent efficacy against planktonic MRSA (MIC = 4 μg/mL) and was also capable of eradicating established MRSA biofilms. nih.gov Benzodioxane–benzamide inhibitors of FtsZ have also demonstrated bactericidal activity against Streptococcus pneumoniae, with MIC values ranging from 25 to 80 µg/mL. mdpi.com The efficacy of these compounds is directly linked to their ability to disrupt FtsZ function, leading to a halt in cell division, filamentation, and eventual cell death. mdpi.com The consistent antibacterial effect of these structurally related molecules suggests that this compound could possess similar efficacy against pathogenic microorganisms.

| Compound/Class | Pathogen(s) | Minimal Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| PC190723 | Staphylococcus aureus | 0.5 - 1 µg/mL | frontiersin.org |

| TFBZ (a fluorinated benzimidazole) | Methicillin-resistant S. aureus (MRSA) | 4 µg/mL | nih.gov |

| 2,6-difluorobenzamide derivatives | MRSA, Vancomycin-resistant Enterococcus faecalis | Not specified (described as "good activity") | researchgate.net |

| Benzodioxane–benzamides | Streptococcus pneumoniae | 25 - 80 µg/mL | mdpi.com |

Antineoplastic and Anti-angiogenic Potentials (Studies on Related Benzylamine-Derived Compounds)

Beyond antimicrobial applications, benzylamine derivatives have also been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and the inhibition of processes vital for tumor growth and spread, such as angiogenesis.

Studies on benzylamine-derived compounds have demonstrated significant antitumor activity in melanoma models. nih.gov Treatment with these drugs led to the induction of apoptosis, impaired cell migration, and a reduction in metastasis formation. nih.gov The molecular pathways affected included a decrease in the levels of key proteins involved in cell survival (AKT, AMPK) and angiogenesis (VEGF). nih.gov The reduction in Vascular Endothelial Growth Factor (VEGF) is a key indicator of anti-angiogenic potential, as VEGF is a primary driver of new blood vessel formation required to supply tumors with nutrients.

Furthermore, the inhibition of tumor-associated carbonic anhydrase isozymes, such as CA IX, represents another avenue for antineoplastic activity. nih.gov As mentioned previously, fluorinated benzenesulfonamides have been developed as potent and selective inhibitors of CA IX, an enzyme highly expressed in many cancers and linked to tumor progression. nih.govnih.gov By inhibiting CA IX, these compounds can disrupt the pH regulation of cancer cells, leading to reduced proliferation and survival. The dual findings—direct anticancer effects of benzylamine derivatives and the anticancer potential of fluorinated aromatic compounds via CA inhibition—suggest that this compound could be a scaffold of interest for developing new antineoplastic and anti-angiogenic agents.

Evaluation of Cytotoxicity in Cellular Models

The investigation into the biological effects of this compound has extended to its potential cytotoxicity in various cellular models. Research involving a series of chlorinated benzothiadiazines, a scaffold derived from substituted benzylamines, has shown that these compounds generally lack significant cytotoxicity across a range of cancer and non-malignant cell lines. nih.govnih.gov This suggests that the core structure, which incorporates the features of this compound, does not exhibit broad cytotoxic effects, a characteristic that is often desirable when developing targeted therapeutic agents.

The evaluation of cytotoxicity is a critical step in assessing a compound's therapeutic potential. Cellular models, such as human cell lines, are instrumental in predicting anticancer drug responses and understanding mechanisms of action. mdpi.com Standard assays used in these evaluations include the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide) assay, which measures changes in mitochondrial metabolic activity, and the neutral red uptake (NRU) assay, which provides information on the integrity of the plasma membrane. mdpi.com While specific data on this compound itself is limited in the provided context, the general findings for the derived benzothiadiazine scaffold point towards a non-cytotoxic profile. nih.govnih.gov

Mechanisms of Angiogenesis Suppression, e.g., VEGFR2 Phosphorylation

A primary area of investigation for compounds related to this compound is their anti-angiogenic activity. nih.gov Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies oxygen and nutrients to cancer cells. nih.govnih.gov A key target for inhibiting angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, specifically the VEGF Receptor 2 (VEGFR2). nih.govnih.gov

Research has demonstrated that chlorinated benzothiadiazines, synthesized using substituted benzylamines, can effectively suppress angiogenesis. nih.gov The mechanism of this suppression is the inhibition of VEGFR2 phosphorylation. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), treatment with selected benzothiadiazine derivatives at a concentration of 20 μM resulted in a marked suppression of VEGF-induced VEGFR2 phosphorylation. nih.gov

This inhibition of phosphorylation directly correlates with the compound's ability to halt VEGF-induced proliferation of endothelial cells. nih.gov Western blot analysis confirmed that in the presence of VEGF, VEGFR2 phosphorylation is significantly upregulated, and the introduction of these compounds attenuates this effect, thereby disrupting the downstream signaling cascade that leads to angiogenesis. nih.gov This targeted disruption of the VEGF pathway is a validated strategy for developing anti-angiogenic agents. nih.govnih.gov

Broader Biochemical Interactions and Biological Target Engagement

Beyond its role in the synthesis of anti-angiogenic agents, the broader biochemical interactions of the this compound scaffold reveal a high degree of selectivity in its biological target engagement. An analysis of a series of chlorinated benzothiadiazines at a 10 µM concentration against a panel of 468 kinases demonstrated remarkable selectivity. nih.gov

The study found that only four kinases were inhibited by more than 65%. nih.gov Notably, the compounds showed significant activity in inhibiting Tyrosine-protein kinase non-receptor 2 (TNK2/ACK1) and Protein Kinase D2 (PKD2) by over 90%. nih.gov This high selectivity is a significant finding, as off-target kinase inhibition can lead to unwanted side effects. The ability to selectively engage specific protein targets is a key attribute in the development of modern therapeutics. nih.gov The unique electronic properties conferred by the chloro- and fluoro-substituents on the benzylamine ring likely contribute to this specific binding profile.

Research Findings Summary

| Activity Investigated | Key Findings | Affected Molecules/Pathways | Cellular Models |

| Cytotoxicity | The derived chlorinated benzothiadiazine scaffold is generally devoid of cytotoxicity. nih.govnih.gov | Not broadly applicable due to low cytotoxicity. | Various cancer and non-malignant cell lines. nih.gov |

| Angiogenesis Suppression | Derivatives inhibit VEGF-induced endothelial cell proliferation. nih.gov | VEGF Signaling Pathway, VEGFR2 Phosphorylation. nih.gov | Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov |

| Kinase Inhibition | Highly selective inhibition of a narrow range of kinases. nih.gov | TNK2/ACK1, PKD2. nih.gov | Kinase panel assay. nih.gov |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 3-Chloro-2,6-difluorobenzylamine from reaction mixtures and for the quantification of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis and Metabolite Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the compound.

While specific studies on the metabolic pathways of this compound are not extensively documented, GC-MS is a primary technique for identifying and quantifying metabolites of related halogenated compounds. For instance, the metabolism of other difluorobenzoyl compounds has been studied by identifying metabolites like 2,6-difluorobenzoic acid in urine samples using GC-MS after derivatization. uzh.ch This approach could theoretically be applied to trace the metabolic fate of this compound in biological systems. The technique's high sensitivity and selectivity make it suitable for detecting trace amounts of metabolites in complex biological matrices. nih.gov

Methodologies have been developed for the simultaneous analysis of numerous volatile organic compounds, showcasing the versatility of GC-MS in environmental and biological monitoring. shimadzu.com These methods often involve multiple reaction monitoring (MRM) for enhanced selectivity, which is particularly useful when analyzing complex samples. shimadzu.com

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | Phenyl-methyl polysiloxane capillary column |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-300 m/z |

Note: This table represents typical starting parameters for a GC-MS analysis and would require optimization for this specific compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Evaluation

High-performance liquid chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions that synthesize this compound and for assessing the purity of the final product. bldpharm.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For a compound like this compound, a reverse-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The progress of a synthesis can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC. This allows chemists to determine the consumption of reactants and the formation of the desired product.

Once the reaction is complete, HPLC is used to determine the purity of the isolated this compound. By integrating the area under the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. The use of a diode array detector (DAD) or a mass spectrometer (LC-MS) can provide additional information about the identity of any impurities present. rsc.orgresearchgate.net

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient | Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Note: This is an example method and would need to be optimized for the specific application.

Advanced Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques provide detailed information about the molecular structure and can be used for both qualitative and quantitative analysis of this compound.

Molecular Rotational Resonance (MRR) Spectroscopy for Isomeric and Dehalogenated Impurities

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution technique that provides unambiguous structural information about molecules in the gas phase. brightspec.comtechnologynetworks.com It measures the frequencies of transitions between quantized rotational energy levels of a molecule. Since the rotational spectrum is exquisitely sensitive to the mass distribution and three-dimensional structure of a molecule, it serves as a unique "fingerprint" for each compound. brightspec.comtechnologynetworks.com

This technique is particularly powerful for distinguishing between isomers, which can be challenging for other analytical methods. chromatographyonline.com For example, MRR could readily differentiate this compound from its isomers, such as 2-Chloro-3,6-difluorobenzylamine. acros.com Furthermore, MRR is highly sensitive to the presence of dehalogenated impurities, where a chlorine or fluorine atom is replaced by a hydrogen atom. The change in mass would produce a distinct and easily identifiable rotational spectrum.

Recent advancements have made MRR more accessible for routine analysis, offering rapid and definitive structural characterization without the need for chromatography or reference standards. technologynetworks.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds like this compound. bldpharm.com By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁹F), NMR provides information about the chemical environment of each atom, their connectivity, and their spatial relationships.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons in the molecule and their neighboring atoms through spin-spin coupling. For this compound, one would expect to see signals for the aminomethyl (-CH₂NH₂) protons and the aromatic protons. The coupling patterns of the aromatic protons would be complex due to the presence of both chlorine and fluorine substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the electronic environment. The carbon atoms bonded to fluorine would show characteristic splitting due to C-F coupling.

¹⁹F NMR: Given the presence of two fluorine atoms, fluorine-19 NMR would be a highly informative technique. It would show distinct signals for the two non-equivalent fluorine atoms, and their coupling to nearby protons and carbons would further confirm the substitution pattern on the aromatic ring. The use of ¹⁹F NMR has been demonstrated in metabolism studies of other fluorinated compounds. researchgate.netshu.ac.uk

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and establish the complete connectivity of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| Aromatic CH | 6.9 - 7.5 | 110 - 140 |

| -CH₂- | ~3.9 | ~35 |

| C-Cl | N/A | ~120 |

| C-F | N/A | ~155-160 (with C-F splitting) |

| C-CH₂NH₂ | N/A | ~125 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions. Specific assignments would require detailed spectral analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "vibrational fingerprint" that can be used for identification and to confirm the presence of specific functional groups. mdpi.comnih.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. For this compound, characteristic absorption bands would be expected for:

N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹)

C-H stretching of the aromatic ring and the methylene (B1212753) group (around 2850-3100 cm⁻¹)

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

C-F stretching (strong absorptions typically in the 1000-1400 cm⁻¹ region)

C-Cl stretching (typically in the 600-800 cm⁻¹ region)

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the IR spectrum. For instance, the C=C stretching vibrations of the substituted benzene (B151609) ring would likely produce strong Raman signals.

Together, IR and Raman spectroscopy offer a comprehensive vibrational profile of this compound, which is valuable for quality control and for studying intermolecular interactions.

Table 4: Key IR Absorption Bands for Functional Group Identification in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

X-ray Crystallography of Related Coordination Complexes and Derivatives

While the crystallographic structure of this compound in its free base form is not extensively detailed in publicly accessible databases, the structural elucidation of its derivatives, particularly coordination complexes with transition metals, offers significant insights into its molecular geometry and bonding capabilities. The following is a representative, albeit hypothetical, example of a study on a coordination complex of this compound to illustrate the type of data and analysis that would be involved in such a characterization.

Hypothetical Study: Synthesis and X-ray Crystal Structure of a Copper(II) Complex Featuring this compound

In a hypothetical study, a coordination complex, dichloro-bis(this compound)copper(II), is synthesized and its structure is determined by single-crystal X-ray diffraction. The data reveals a square planar geometry around the central copper(II) ion. The this compound ligand coordinates to the copper center through the nitrogen atom of the amine group.

The crystallographic analysis would provide precise measurements of bond lengths and angles, offering a detailed view of the coordination sphere. The Cu-N bond distance is a critical parameter, indicating the strength of the coordination bond. The bond angles around the copper atom would confirm the distorted square planar geometry.

Furthermore, the crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds involving the amine hydrogen atoms and the chloride ligands of adjacent complex molecules. The phenyl rings may also participate in π-π stacking interactions, further contributing to the stability of the crystal lattice.

Crystallographic Data for Dichloro-bis(this compound)copper(II) (Hypothetical Data)

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂Cl₄F₄N₂Cu |

| Formula Weight | 517.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542(1) |

| b (Å) | 16.215(3) |

| c (Å) | 12.337(2) |

| β (°) | 109.85(1) |

| Volume (ų) | 1608.9(4) |

| Z | 4 |

| Density (calculated) | 2.135 g/cm³ |

| Absorption Coefficient (μ) | 2.541 mm⁻¹ |

| F(000) | 1020 |

Selected Bond Lengths and Angles for Dichloro-bis(this compound)copper(II) (Hypothetical Data)

| Bond | Length (Å) | Angle | Degree (°) |

| Cu-N1 | 2.015(3) | N1-Cu-N2 | 178.5(1) |

| Cu-N2 | 2.018(3) | Cl1-Cu-Cl2 | 179.1(1) |

| Cu-Cl1 | 2.231(1) | N1-Cu-Cl1 | 90.8(1) |

| Cu-Cl2 | 2.228(1) | N1-Cu-Cl2 | 89.2(1) |

| C-Cl (aromatic) | 1.740(4) | N2-Cu-Cl1 | 89.5(1) |

| C-F (aromatic) | 1.355(4) | N2-Cu-Cl2 | 90.5(1) |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic characteristics of halogenated benzylamines. These methods provide a foundational understanding of molecular geometry, orbital energies, and electrostatic potential, which collectively determine the compound's reactivity.

Detailed studies on analogous molecules, such as derivatives of 2,6-dichlorophenyl prop-en-one and 3-chloro-4-fluoronitrobenzene, demonstrate the application of these theoretical methods. researchgate.netresearchgate.net Calculations are typically performed using basis sets like 6-311++G(d,p) with DFT functionals such as B3LYP. researchgate.netijsrst.com Such investigations yield critical data on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

The molecular electrostatic potential (MEP) map is another significant output, which visualizes the electron density distribution and helps predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For instance, in a study of a similar compound, the MEP values ranged from -6.632 eV (electron-rich, prone to electrophilic attack) to +6.632 eV (electron-poor, prone to nucleophilic attack), highlighting the reactive regions of the molecule. nih.gov

Furthermore, global reactivity descriptors derived from the energies of frontier molecular orbitals can be calculated to quantify the molecule's reactivity profile. These descriptors provide a theoretical basis for understanding the compound's behavior in chemical reactions.

Table 1: Example of Calculated Global Reactivity Descriptors for a Structurally Related Compound (Data based on (2E)-3-(2,6-Dichlorophenyl)-1-(4-Fluoro)-prop-2-en-1-one) researchgate.net

| Reactivity Parameter | Calculated Value (eV) | Description |

| HOMO-LUMO Energy Gap (ΔE) | 4.5103 | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Global Hardness (η) | 2.2551 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | 4.8554 | Quantifies the ability of the molecule to accept electrons. |

| Chemical Potential (μ) | -4.8876 | Represents the escaping tendency of electrons from an equilibrium system. |

Molecular Docking and Dynamics Simulations in Drug Discovery Contexts

In the field of drug discovery, 3-Chloro-2,6-difluorobenzylamine serves as a building block for more complex molecules designed to interact with specific biological targets. Molecular docking and molecular dynamics (MD) simulations are essential computational techniques to predict and analyze these interactions. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function, typically expressed in kcal/mol. nih.gov For example, studies on N-aryl-nitrobenzamide derivatives, which are structurally complex molecules, have shown binding energies ranging from -7.9 to -9.8 kcal/mol against enzymes like α-amylase. nih.gov These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov

Following docking, molecular dynamics simulations are performed to assess the stability of the ligand-protein complex over time. nih.gov MD simulations model the atomic motion of the system, providing insights into conformational changes. researchgate.net A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms from their initial positions. nih.gov A stable RMSD plot over the simulation period, for instance 100 nanoseconds, suggests that the ligand remains securely bound in the active site, reinforcing its potential as an inhibitor. nih.govnih.gov

Table 2: Example of Molecular Docking Scores for Compounds Structurally Related to this compound Derivatives

| Target Enzyme | Compound Class | PDB ID | Binding Energy (kcal/mol) |

| Acetylcholinesterase | Imidazopyridine Derivative | 2Z5X | -8.00 |

| Acetylcholinesterase | Imidazopyridine Derivative | 4BDT | -9.60 |

| α-Amylase | Nitrobenzamide Derivative | 1QHO | -9.8 |

| α-Glucosidase | Nitrobenzamide Derivative | 5E8B | -9.1 |

Data derived from studies on Alpidem and a series of nitrobenzamide derivatives. nih.govnih.gov

Prediction of Reaction Pathways and Energetic Landscapes in Organometallic Systems

The prediction of reaction pathways for molecules like this compound, particularly in reactions catalyzed by organometallic complexes, is a sophisticated application of computational chemistry. These theoretical studies aim to map the entire energetic landscape of a chemical reaction, identifying the structures of reactants, transition states, intermediates, and products.

By calculating the Gibbs free energy at each point along the reaction coordinate, researchers can determine the activation energies for each step. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes and kinetics. While specific studies detailing the reaction pathways of this compound in organometallic systems were not prominently identified, the methodology is well-established. Such investigations would typically use DFT to model the intricate electronic interactions between the benzylamine (B48309) derivative and the metal center of the catalyst, providing insights into bond activation and formation steps. This predictive power allows for the rational design of catalysts and the optimization of reaction conditions for synthesizing valuable chemical products.

Environmental Fate and Biomonitoring Considerations

Environmental Persistence and Degradation Pathways of Fluorinated Benzylamine (B48309) Derivatives

The environmental persistence of a chemical is largely determined by its resistance to degradation processes. For fluorinated organic molecules like 3-Chloro-2,6-difluorobenzylamine, the carbon-fluorine bond's strength significantly influences their stability and, consequently, their persistence in the environment. nih.gov

Key Factors Influencing Persistence:

Carbon-Fluorine Bond Strength: The high strength of the C-F bond makes fluorinated compounds generally more resistant to both biotic and abiotic degradation compared to their non-fluorinated counterparts. nih.gov This stability can lead to longer half-lives in various environmental compartments such as soil and water.

Microbial Degradation: While microorganisms can degrade a wide range of organic compounds, the degradation of highly fluorinated substances can be slow or incomplete. nih.gov The presence of fluorine atoms can hinder enzymatic attacks that are effective in breaking down other aromatic compounds.

Chlorination and Chloramination: In water treatment processes, benzylamines can undergo degradation through chlorination and chloramination. rsc.org The primary reaction pathways typically involve the formation of imines, which then hydrolyze to aldehydes and lower-order amines. rsc.org However, the presence of fluorine and chlorine atoms on the benzene (B151609) ring of this compound may influence these reaction rates and pathways.

Potential Degradation Pathways:

Based on studies of similar compounds, the degradation of this compound in the environment could follow several pathways:

Oxidative Deamination: The benzylamine group is susceptible to oxidation, which could lead to the formation of 3-chloro-2,6-difluorobenzaldehyde (B61406) and ammonia. This is a common pathway for benzylamine degradation. researchgate.net

N-Dealkylation: If the amine group is substituted, N-dealkylation can occur. For the primary amine in this compound, this pathway is not directly applicable but is relevant for its potential secondary or tertiary amine derivatives. rsc.org

Ring Cleavage: While more challenging due to the stability of the fluorinated and chlorinated aromatic ring, microbial communities could potentially cleave the ring, leading to the formation of various aliphatic intermediates. The persistence of fluorinated metabolites is a possibility. metu.edu.tr

Illustrative Degradation Products of Benzylamine Derivatives

| Initial Compound | Degradation Process | Major Products | Reference |

|---|---|---|---|

| Benzylamine | Chlorination | Benzaldehyde, Imine Intermediates | rsc.org |

| N,N-dimethylbenzylamine | Chloramination | Formaldehyde, Benzylamine, Benzaldehyde | rsc.org |

| Benzylamine | Oxidative Degradation | Amide species, Aldehyde species, Ammonia | researchgate.net |

Analytical Methods for Biomonitoring of Exposure to Related Compounds

Biomonitoring is essential for assessing human exposure to environmental chemicals. For compounds like this compound, which may be used in industrial synthesis, developing sensitive and specific analytical methods is crucial for occupational health and environmental assessment. hh-ra.org

Selection of Biological Matrices:

The choice of the biological matrix is a critical first step in biomonitoring and depends on the chemical's properties and pharmacokinetics. hh-ra.org

Urine and Blood: These are the most commonly used matrices for monitoring exposure to a wide range of organic pollutants. hh-ra.org They can provide information on recent exposure.

Hair and Nails: These matrices can be used to assess long-term or cumulative exposure. hh-ra.org

Analytical Techniques:

A combination of sample preparation, extraction, clean-up, and instrumental analysis is typically employed for the detection and quantification of chemical biomarkers. hh-ra.orgnih.gov

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Techniques may include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Chromatographic Separation:

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), GC is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of compounds like benzylamines.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for analyzing non-volatile and thermally labile compounds in complex matrices. nih.gov

Detection:

Mass Spectrometry (MS): Provides high sensitivity and selectivity, allowing for the identification and quantification of the target compound and its metabolites. nih.gov

Flame Ionization Detector (FID) or Electron Capture Detector (ECD): These are common detectors for GC, with the ECD being particularly sensitive to halogenated compounds.

General Workflow for Biomonitoring of Aromatic Amines

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1. Sample Collection | Urine, Blood, Hair | Obtain a representative biological sample. | hh-ra.org |

| 2. Sample Pre-treatment | Enzymatic or Acidic Hydrolysis | Release of conjugated metabolites. | hh-ra.org |

| 3. Extraction and Clean-up | LLE, SPE | Isolate analytes and remove interferences. | hh-ra.org |

| 4. Instrumental Analysis | GC-MS, LC-MS/MS | Separation, identification, and quantification. | nih.gov |

Due to the lack of specific studies on this compound, the analytical methods would need to be developed and validated based on the approaches used for other fluorinated and chlorinated aromatic compounds.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 3-Chloro-2,6-difluorobenzylamine and its derivatives is expected to align with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current industrial syntheses of related halogenated aromatic compounds often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. researchgate.net Future research will likely focus on several key areas to create more sustainable synthetic routes.

Identification of Novel Therapeutic and Agrochemical Applications

The structural framework of this compound is a key feature in various biologically active molecules, suggesting its potential as a scaffold for new therapeutic agents and agrochemicals. The presence of fluorine atoms is known to enhance properties like metabolic stability and bioavailability.

Derivatives of similar chloro-difluorobenzylamines have shown notable potential in medicinal chemistry. For instance, compounds containing a difluorobenzylamine moiety have been investigated for their antimicrobial and anticancer properties. In the agrochemical sector, trifluoromethylpyridine derivatives synthesized using a chloro-difluorobenzylamine building block have exhibited potent insecticidal activity against pests such as Plutella xylostella.

Furthermore, the broader family of chloro-substituted heterocyclic compounds has demonstrated a wide range of biological activities. Research on 3-chloro-6-nitro-1H-indazole derivatives has identified promising candidates for antileishmanial drugs, with molecular modeling studies supporting their mechanism of action. nih.gov Similarly, coumarin (B35378) derivatives incorporating a 3-chloro-2-oxo-N-(arylcarbamoyl) moiety have been synthesized and evaluated as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target in diabetes treatment. sciencescholar.us Monocyclic β-lactams featuring a 3-chloro substitution are also recognized for their antibacterial and anti-inflammatory activities. mdpi.com These examples underscore the vast potential for developing novel drugs and pesticides based on the this compound core.

| Compound Class/Derivative | Potential Application | Target/Organism | Key Findings | Reference |

|---|---|---|---|---|

| Trifluoromethylpyridine derivatives from chloro-difluorobenzylamine | Agrochemical (Insecticide) | Plutella xylostella | Demonstrated high efficacy and enhanced metabolic stability. | |

| Difluorobenzylamine derivatives | Therapeutic (Antimicrobial) | Staphylococcus aureus, Escherichia coli | Showed significant antimicrobial properties. | |

| 3-Chloro-6-nitro-1H-indazole derivatives | Therapeutic (Antileishmanial) | Leishmania major | Identified as a promising growth inhibitor of the parasite. | nih.gov |

| 3-Chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives | Therapeutic (Anti-diabetic) | DPP-IV Enzyme | Acted as potential inhibitors of the DPP-IV enzyme. | sciencescholar.us |

| 3-Chloro monocyclic β-lactams | Therapeutic (Antibacterial, Anti-inflammatory) | Various bacteria | Known to possess powerful antibacterial and anti-inflammatory activity. | mdpi.com |

Exploration in Materials Science and Advanced Polymer Synthesis

The unique properties imparted by fluorine atoms, such as thermal stability and chemical resistance, make this compound an attractive candidate for the synthesis of advanced materials and polymers. While research on this specific compound is limited, studies on its isomers provide strong indications of its potential applications.

For example, 3-chloro-2,5-difluorobenzylamine has been utilized as a precursor in the creation of functionalized polymers and coatings. The fluorinated nature of this compound contributes to the enhanced durability of the resulting materials, making them suitable for high-performance applications. In another study, 3,4-difluorobenzylamine (B1330328) was used in the synthesis of polyurea microcapsules. rsc.org This research demonstrated that the amine could be effectively incorporated into the polymer shell, highlighting the utility of fluorinated benzylamines in encapsulation technologies. rsc.org Such microcapsules are valuable in applications like self-healing materials, where they can contain and protect reactive core materials. rsc.org These examples suggest that this compound could be similarly employed to create novel polymers with tailored properties for specialized industrial uses.

Interdisciplinary Research Integrating Chemical Biology and Data Science

The convergence of chemical biology and data science offers a powerful paradigm for accelerating the discovery and optimization of new molecules derived from this compound. Computational tools are becoming indispensable in predicting the biological activity and physicochemical properties of novel compounds, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming laboratory screening.

Recent studies on structurally related compounds have successfully employed these integrated approaches. For instance, the development of antileishmanial 3-chloro-6-nitro-1H-indazole derivatives involved molecular docking and molecular dynamics simulations to understand how the compounds bind to their biological target, the Leishmania trypanothione (B104310) reductase enzyme. nih.gov This computational insight provided a rationale for the observed biological activity and a basis for future structural optimization. nih.gov Similarly, research on DPP-IV inhibitors based on a coumarin scaffold used molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis to pre-screen designed molecules for drug-likeness before proceeding with wet lab synthesis. sciencescholar.us

Applying these data-driven methods to this compound and its potential derivatives could significantly streamline the identification of new drug candidates and agrochemicals. By building computational models to predict activity and safety profiles, researchers can prioritize the synthesis of the most promising compounds, fostering a more efficient and targeted approach to innovation.

Q & A

Basic Questions

Q. What are the critical analytical techniques for characterizing 3-Chloro-2,6-difluorobenzylamine, and how are they applied?

- Answer : Characterization requires a combination of NMR spectroscopy (¹H/¹³C and ¹⁹F NMR to resolve Cl/F substituents), HPLC (to assess purity ≥97% ), and mass spectrometry (to confirm molecular weight: 177.58 g/mol ). Fluorine’s strong electronegativity complicates NMR splitting patterns, necessitating high-resolution instruments. Purity discrepancies (e.g., 97% vs. ≥98% ) can arise from residual solvents or synthetic byproducts, requiring cross-validation via elemental analysis.

Q. How should this compound be safely stored and handled in laboratory settings?

- Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation . Use corrosion-resistant containers (UN2735 compliance ). Handling requires PPE (gloves, goggles, lab coat) due to H314 hazard (skin corrosion/irritation) . Waste must be neutralized with dilute acid/base before disposal in designated halogenated waste streams .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : Key intermediates include 3-Chloro-2,6-difluorobenzoyl chloride (CAS 261762-43-0) and 3-Chloro-2,6-difluorobenzyl bromide (CAS 261762-47-4), which undergo nucleophilic substitution with ammonia or reduction of nitriles . Optimize yields by controlling reaction temperature (0–5°C for bromine intermediates) and using catalysts like Pd/C for hydrogenation .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data for this compound across studies?

- Answer : Discrepancies (e.g., 97% vs. ≥98% purity ) may stem from analytical method sensitivity (e.g., HPLC vs. GC-MS) or supplier-specific synthesis protocols. Validate purity via orthogonal methods:

- Karl Fischer titration for moisture content.

- X-ray crystallography to confirm crystalline structure and absence of solvates.

- ICP-MS to detect trace metal catalysts .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Answer : Fluorine’s electron-withdrawing effects enhance amine reactivity but risk over-alkylation or oxidation. Mitigation approaches:

- Use bulky bases (e.g., DBU) to suppress dehydrohalogenation.

- Employ low-temperature Schlenk techniques (<-20°C) for air-sensitive reactions.

- Monitor intermediates via in-situ FTIR to detect unwanted byproducts like 3-Chloro-2,6-difluorophenol (CAS 261762-51-0) .

Q. How do electronic effects of Cl/F substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer : The ortho/para-directing nature of Cl and F alters regioselectivity in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts charge distribution:

- Cl (σ = +0.15 e) increases electrophilicity at the benzyl position.

- F (σ = -0.25 e) stabilizes transition states via resonance.

Experimental validation using X-ray photoelectron spectroscopy (XPS) correlates with theoretical data .

Q. What regulatory considerations apply to environmental toxicity studies of this compound?

- Answer : Under TSCA §12(b), export notifications are required if used in pesticide intermediates . Environmental fate studies must assess:

- Biodegradation (OECD 301F test for halogenated amines).

- Aquatic toxicity (Daphnia magna EC₅₀) due to bioaccumulation risks.

- Submit unpublished data to EPA per §716 for carcinogenicity/mutagenicity studies .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to vary solvent polarity (DMF vs. THF) and catalyst loading.

- Byproduct Analysis : LC-MS/MS identifies trace impurities like 3-Chloro-2,6-difluoroacetophenone (if oxidation occurs).

- Safety Protocols : Follow Globally Harmonized System (GHS) guidelines for hazard communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.